Ethyl[1-(3-methoxyphenyl)ethyl]amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-ethyl-1-(3-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO/c1-4-12-9(2)10-6-5-7-11(8-10)13-3/h5-9,12H,4H2,1-3H3 |
InChI Key |
YJMLYZPWDDIIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)C1=CC(=CC=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Literature review of chiral amines derived from 3-methoxyacetophenone
A Technical Guide for Process Chemists and Drug Developers
Executive Summary
The transformation of 3-methoxyacetophenone (3-MAP) into chiral 1-(3-methoxyphenyl)ethylamine is a pivot-point in the synthesis of calcimimetics and acetylcholinesterase inhibitors, most notably Rivastigmine (Exelon®).[1] While traditional chemical resolution offers a robust but low-yield entry, modern asymmetric synthesis—specifically biocatalytic transamination and Iridium-catalyzed reductive amination—has redefined the efficiency standards for this moiety.
This guide analyzes the three dominant methodologies, providing a validated protocol for the most scalable approach:
Part 1: Strategic Importance & Retrosynthesis
The target molecule, (S)-1-(3-methoxyphenyl)ethylamine , is the pharmacophore scaffold for Rivastigmine. The industrial logic for prioritizing the S-enantiomer synthesis directly from the ketone (3-MAP) stems from atom economy. Traditional routes involving racemic reduction followed by resolution waste 50% of the material or require expensive recycling loops.
Visual 1: Retrosynthetic Logic of Rivastigmine
The following diagram illustrates the direct disconnection of Rivastigmine to 3-MAP, highlighting the critical chiral amine intermediate.
Figure 1: Retrosynthetic pathway showing the direct conversion of 3-MAP to the Rivastigmine precursor, bypassing racemic resolution.
Part 2: Methodology Comparison
As an application scientist, selecting the right route depends on scale and equipment availability. The following table contrasts the three primary technologies.
Table 1: Comparative Analysis of Synthetic Routes
| Feature | Ir-Catalyzed Reductive Amination | Chemical Resolution (Legacy) | |
| Enantioselectivity (ee) | Excellent (>99%) | High (90-96%) | High (>99% after recrystallization) |
| Yield | 85-95% (Theoretical 100%) | 80-90% | <40% (Theoretical 50%) |
| Conditions | Aqueous buffer, 30°C, Ambient pressure | High pressure | Multi-step crystallization |
| Key Challenge | Equilibrium displacement (Product inhibition) | Catalyst cost (Iridium/Phosphoramidite) | Poor atom economy |
| Scalability | High (Green Chemistry compliant) | Moderate (Safety concerns with | High (Robust but wasteful) |
Part 3: The Gold Standard – Biocatalytic Transamination
The industry is shifting toward
Mechanism of Action[1]
-
Amination: The enzyme's PLP cofactor accepts an amino group from a donor (e.g., Isopropylamine).
-
Transfer: The aminated cofactor (PMP) transfers the amine to the prochiral ketone (3-MAP).
-
Release: The chiral amine product is released, and PLP is regenerated.
Visual 2: -Transaminase Catalytic Cycle
This diagram details the flow of the amine group and the critical equilibrium challenge.
Figure 2: The Ping-Pong Bi-Bi mechanism. Note that removing the byproduct (Acetone) is critical to drive the reaction forward.
Part 4: Validated Experimental Protocol
Method: Asymmetric Amination using Vibrio fluvialis
Reagents & Setup
-
Substrate: 3-Methoxyacetophenone (50 mM).
-
Amine Donor: Isopropylamine (1 M) – Note: High excess drives equilibrium.
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Co-solvent: DMSO (15% v/v) – Essential for solubilizing the aromatic ketone.
-
Enzyme:
-Transaminase (lyophilized powder or whole cell).
Step-by-Step Workflow
-
Buffer Prep: Dissolve PLP in phosphate buffer. Adjust pH to 7.5. Critical: PLP is light-sensitive; wrap vessel in foil.
-
Substrate Solution: Dissolve 3-MAP in DMSO. Slowly add this to the buffer solution while stirring to prevent precipitation.
-
Donor Addition: Add Isopropylamine. Re-adjust pH to 7.5 using HCl (amines are basic and will spike pH, denaturing the enzyme).
-
Reaction Initiation: Add the enzyme preparation.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Process Control: If using an open system, acetone (byproduct) will evaporate, helping drive the equilibrium. If closed, consider using a nitrogen sweep.
-
-
Quenching: Acidify to pH 2.0 with 6M HCl. This stops the enzyme and protonates the amine product (keeping it in the aqueous phase).
-
Work-up (Purification):
-
Wash: Extract the acidic aqueous phase with Ethyl Acetate (removes unreacted ketone). Discard organic layer.
-
Basify: Adjust aqueous phase to pH 12 using 10M NaOH.
-
Extract: Extract the now-neutral amine into Ethyl Acetate (3x).
-
Dry & Concentrate: Dry over
, filter, and evaporate.
-
Quality Control (Self-Validation)
-
Conversion Check:
H NMR ( ). Look for the disappearance of the ketone methyl singlet ( 2.6 ppm) and appearance of the methine quartet ( 4.1 ppm). -
Chiral Purity: Chiral HPLC (e.g., Chiralcel OD-H column).
-
Mobile Phase: Hexane:i-PrOH:Diethylamine (90:10:0.1).
-
Target: >99% ee for (S)-enantiomer.
-
Part 5: Alternative Routes (Brief Overview)
Chemocatalysis: Iridium-Catalyzed DARA
For labs without biocatalysis capabilities, Iridium-catalyzed Direct Asymmetric Reductive Amination is the best chemical alternative.
-
Catalyst:
with chiral phosphoramidite ligand (e.g., Feringa's ligand). -
Amine Source: Ammonium acetate or Benzylamine.
-
Reductant:
gas (high pressure required) or Iodine/Silane systems. -
Pros: High scalability in standard chemical reactors.
-
Cons: High cost of Iridium; requires high-pressure hydrogenation equipment.
Chemical Resolution (Legacy)
-
Agent: L-(+)-Mandelic acid.[2]
-
Process: React racemic amine with mandelic acid in methanol. The (S)-amine salt precipitates due to lower solubility.
-
Pros: Cheap reagents.
-
Cons: Maximum 50% yield; requires multiple recrystallizations to hit >99% ee.
References
-
Fuchs, M., et al. (2010).[3] Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using
-transaminases. Chemical Communications.[3] Link -
Mangas-Sánchez, J., et al. (2009).[2] Asymmetric Synthesis of Chiral Amines by
-Transaminases. Journal of Organic Chemistry. Link -
Wu, Z., et al. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines. Nature Communications. Link
-
Kroutil, W., et al. (2013). Retrosynthetic analysis of the (S)-Rivastigmine synthesis. Current Opinion in Chemical Biology. Link
-
Stueckler, C., et al. (2010). Stereoselective biocatalytic amination of acetophenones. Organic & Biomolecular Chemistry. Link
Sources
- 1. WO2008020452A1 - Improved process for the preparation of rivastigmine - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Chemoenzymatic asymmetric total synthesis of (S)-Rivastigmine using ω-transaminases - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Strategic Role of N-Ethyl-1-(3-methoxyphenyl)ethanamine in the Modular Synthesis of Rivastigmine Analogs
An In-depth Technical Guide:
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Rivastigmine
Rivastigmine is a cornerstone in the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] Its therapeutic action stems from the reversible inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3] The development of structural analogs of Rivastigmine is a critical endeavor in medicinal chemistry, aimed at optimizing potency, improving pharmacokinetic profiles, and potentially uncovering novel disease-modifying properties.[1]
This guide provides a detailed examination of a key synthetic pathway for Rivastigmine analogs, focusing on the synthesis and strategic utilization of the precursor, N-Ethyl-1-(3-methoxyphenyl)ethanamine . We will dissect the synthetic sequence, explaining the rationale behind each step, from the initial formation of the amine precursor to its conversion into a versatile phenolic intermediate, and its final transformation into a diverse array of carbamate-based analogs.
Part 1: Synthesis of the Core Precursor: N-Ethyl-1-(3-methoxyphenyl)ethanamine
The journey to Rivastigmine analogs begins with the construction of the substituted ethylamine side chain. A highly efficient and scalable method for this is reductive amination.
Principle of Reductive Amination
Reductive amination is a powerful method for forming carbon-nitrogen bonds.[4] The process involves two key transformations, often performed in a single pot:
-
Imine Formation: The carbonyl group of a ketone (in this case, 3-methoxyacetophenone) reacts with a primary amine (ethylamine) to form a C=N double bond, known as an imine or Schiff base.
-
In-Situ Reduction: The imine intermediate is immediately reduced to a secondary amine using a selective reducing agent.
The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride would reduce the starting ketone, milder and more selective agents like sodium borohydride (NaBH₄), or preferably sodium cyanoborohydride (NaBH₃CN), are used. NaBH₃CN is particularly effective as it is more reactive towards the protonated iminium ion than the neutral ketone, minimizing side reactions.[4][5]
Experimental Workflow: Reductive Amination
Caption: One-pot synthesis of the amine precursor via reductive amination.
Detailed Protocol: Synthesis of N-Ethyl-1-(3-methoxyphenyl)ethanamine
This protocol is a synthesized representation of methods described in the literature.[6][7][8]
-
Reaction Setup: To a round-bottom flask, add 3-methoxyacetophenone (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add ethylamine (1.5-2.0 equivalents). The excess amine helps to drive the imine formation equilibrium forward.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to control the exothermic reaction and hydrogen gas evolution.
-
Reaction Completion: Allow the mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete.
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Reduce the solvent volume under vacuum.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude N-Ethyl-1-(3-methoxyphenyl)ethanamine.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to achieve high purity.
Part 2: Ether Cleavage: Unmasking the Phenolic Nucleophile
The carbamate ester bond in Rivastigmine is formed from a phenol. Therefore, the methoxy group (-OCH₃) on our precursor must be converted into a hydroxyl group (-OH). This ether cleavage is a critical step that "unmasks" the nucleophile required for the final reaction.
Principle of Aryl Ether Demethylation
Aryl methyl ethers are robust, but they can be cleaved using strong Lewis acids or proton acids.[9] A common and effective reagent for this transformation is hydrobromic acid (HBr). The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack on the methyl group by the bromide ion. Boron tribromide (BBr₃) is another powerful reagent for this purpose.
Reaction Diagram: Demethylation
Caption: Conversion of the methoxy intermediate to the key phenolic precursor.
Detailed Protocol: Synthesis of 3-(1-(Ethylamino)ethyl)phenol
This protocol is adapted from general procedures for aryl ether cleavage.[9][10]
-
Reaction Setup: In a flask equipped with a reflux condenser, add N-Ethyl-1-(3-methoxyphenyl)ethanamine (1 equivalent).
-
Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) (5-10 equivalents).
-
Heating: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 8-12 hours. The reaction progress should be monitored by TLC or HPLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate (NaHCO₃) or by adjusting the pH to ~7-8 with a base like potassium hydroxide (KOH).[10]
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to obtain the crude phenolic product.
-
-
Purification: The product, 3-(1-(Ethylamino)ethyl)phenol, can be purified via column chromatography on silica gel.
Part 3: Carbamoylation: Constructing the Final Analog
This final step defines the structure and, consequently, the biological activity of the Rivastigmine analog. The synthesized phenolic intermediate serves as a versatile platform that can be combined with various carbamoyl chlorides.
Principle of Carbamoylation
This reaction is a classic nucleophilic acyl substitution. The phenolic hydroxyl group, made more nucleophilic by a base, attacks the electrophilic carbonyl carbon of a carbamoyl chloride. The chloride ion is displaced as a leaving group, resulting in the formation of the stable carbamate ester linkage.
The choice of base is crucial for efficiency. Strong, non-nucleophilic bases like sodium hydride (NaH) are highly effective as they irreversibly deprotonate the phenol.[1][10] Alternatively, organic bases like pyridine or inorganic bases such as potassium carbonate can also be used.[11][12]
Mechanism: Nucleophilic Acyl Substitution
Caption: The two-step mechanism for carbamate formation.
Detailed Protocol: General Synthesis of Rivastigmine Analogs
This protocol is based on established methods for carbamate synthesis.[1][10][11]
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic precursor, 3-(1-(Ethylamino)ethyl)phenol (1 equivalent), and a dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C and then 30 minutes at room temperature to ensure complete formation of the sodium phenoxide salt.
-
Carbamoyl Chloride Addition: Re-cool the mixture to 0 °C. Add the desired N,N-disubstituted carbamoyl chloride (e.g., N-ethyl-N-methylcarbamoyl chloride, 1.1 equivalents) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's completion by TLC.
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any remaining NaH.
-
Dilute with additional solvent and transfer to a separatory funnel.
-
Wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude Rivastigmine analog is typically purified by flash column chromatography on silica gel.
Data Presentation: A Modular Approach to Analog Diversity
The true power of this synthetic route lies in its modularity. By simply changing the carbamoyl chloride in the final step, a library of analogs can be generated.
| Carbamoyl Chloride Reagent | Resulting Analog Side Chain | Rationale / Potential Interest |
| N,N-Dimethylcarbamoyl chloride | -O-C(=O)N(CH₃)₂ | Simplest carbamate; baseline for activity studies.[11] |
| N,N-Diethylcarbamoyl chloride | -O-C(=O)N(CH₂CH₃)₂ | Increased lipophilicity; may alter blood-brain barrier penetration.[11] |
| N-Ethyl-N-methylcarbamoyl chloride | -O-C(=O)N(CH₃)(CH₂CH₃) | Creates an analog structurally very similar to Rivastigmine. |
| 4-Morpholinecarbonyl chloride | -O-C(=O)N(CH₂CH₂)₂O | Introduces a hydrophilic and polar morpholine ring.[1] |
Conclusion
The synthesis of Rivastigmine analogs is a strategic process where each intermediate plays a defined and crucial role. N-Ethyl-1-(3-methoxyphenyl)ethanamine stands out not merely as a step in a sequence, but as a foundational building block. Its synthesis via reductive amination offers efficiency and scalability. Its subsequent demethylation provides access to the essential phenolic intermediate, which serves as a versatile anchor point for the final carbamoylation. This robust, three-stage synthetic strategy—reductive amination, ether cleavage, and carbamoylation—provides medicinal chemists with a powerful and modular platform to systematically explore the structure-activity relationship of novel cholinesterase inhibitors, driving the search for the next generation of therapies for neurodegenerative diseases.
References
- A Practical and Efficient Synthesis of (±)-Rivastigmine.Chinese Journal of Organic Chemistry.
- Novel Convenient Synthesis of Rivastigmine.ResearchGate.
- Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs.Journal of Emerging Investigators.
- A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine.ResearchGate.
-
Chemoenzymatic synthesis of rivastigmine based on lipase-catalyzed processes. PubMed. Available at: [Link]
-
Synthesis of novel intermediate(s) for preparing rivastigmine. Justia Patents. Available at: [Link]
-
A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Semantic Scholar. Available at: [Link]
- Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.Google Patents.
-
Identification, Synthesis, and Characterization of Potential Process Related Compounds of Rivastigmine Tartrate. Der Pharma Chemica. Available at: [Link]
-
Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate: A Potential Human Metabolite of Rivastigmine. ResearchGate. Available at: [Link]
- Production process of rivastigmine.Google Patents.
-
Synthesis of rivastigmine analogues 9–11. ResearchGate. Available at: [Link]
-
Concept Study for an Integrated Reactor-Crystallizer Process for the Continuous Biocatalytic Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine. MDPI. Available at: [Link]
- A process for the preparation of rivastigmine or a salt thereof.Google Patents.
- Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate.Google Patents.
- Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.Google Patents.
-
(S)-3-(1-(methylamino)ethyl)phenyl ethyl(methyl)carbamate. Axios Research. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of Complex Molecules Through Reductive Am. Prezi. Available at: [Link]
-
Synthetic method of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine. Espacenet. Available at: [Link]
- Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.Google Patents.
- Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.Google Patents.
-
A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Quick Company. Available at: [Link]
-
3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, (1S)-. PubChem. Available at: [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. asianpubs.org [asianpubs.org]
- 3. jocpr.com [jocpr.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. prezi.com [prezi.com]
- 9. researchgate.net [researchgate.net]
- 10. patents.justia.com [patents.justia.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. RU2393148C2 - Method for synthesis of (s)-3-[(1-dimethylamino)ethyl]-phenyl-n-ethyl-n-methyl-carbamate - Google Patents [patents.google.com]
Thermodynamic Stability & Degradation Kinetics of Ethyl[1-(3-methoxyphenyl)ethyl]amine
The following technical guide details the thermodynamic stability profile of Ethyl[1-(3-methoxyphenyl)ethyl]amine (CAS: 78483-47-3 for the racemate; related HCl salt 1170204-27-9).
This analysis synthesizes physicochemical principles with pharmaceutical stability protocols to provide a reference for handling, storage, and degradation kinetics.
Technical Whitepaper | Version 1.0
Executive Summary
This compound (hereafter EMPEA ) is a secondary benzylic amine and a critical structural intermediate in the synthesis of phenyl-carbamate-class cholinesterase inhibitors (e.g., Rivastigmine analogs).
Under standard conditions (25°C, 101.3 kPa), EMPEA exists as a viscous, pale-yellow liquid. While thermodynamically stable in isolation, it exhibits conditional instability upon exposure to atmospheric constituents. The primary thermodynamic drivers for degradation are oxidative deamination (driven by the low bond dissociation energy of the benzylic C-H bond) and exothermic carbamation (reaction with atmospheric CO₂).
This guide defines the stability boundaries, degradation mechanisms, and validation protocols required for the use of EMPEA in high-purity applications.
Molecular Architecture & Physicochemical Baseline
Understanding the stability of EMPEA requires dissecting its functional groups. The molecule consists of a lipophilic 3-methoxyphenyl core attached to a chiral ethylamine side chain.
Structural Analysis
-
Core: 3-Methoxyphenyl ring (Electron-donating methoxy group activates the ring but also influences the benzylic position).
-
Linker: Chiral benzylic carbon (
-methyl). The C-H bond here is the "weak link" for oxidation. -
Amine: Secondary N-ethyl group. Moderately basic, nucleophilic, and prone to N-oxidation or carbamate formation.
Physicochemical Properties (Estimated & Experimental)
Data synthesized from homologous series and group contribution methods (Joback/Stein).
| Property | Value / Range | Thermodynamic Implication |
| Molecular Formula | MW: 179.26 g/mol | |
| Physical State | Liquid (at 25°C) | High conformational entropy; requires containment. |
| Boiling Point | ~245°C (at 760 mmHg)* | High enthalpy of vaporization ( |
| Density | Immiscible with water; separates in biphasic workups. | |
| pKa (Conjugate Acid) | Exists as protonated cation at physiological pH. | |
| LogP | Lipophilic; readily crosses biological membranes. | |
| Enthalpy of Formation | Exothermic formation; thermodynamically stable relative to elements. |
*Estimated value based on group contribution of N-ethyl-1-phenyl-ethanamine derivatives.
Thermodynamic Stability Analysis
Gibbs Free Energy & Phase Stability
At standard conditions, the liquid phase is the thermodynamically favored state. The Gibbs Free Energy of the molecule suggests it does not spontaneously decompose into its elements (
However, in the presence of oxygen, the thermodynamic landscape shifts. The oxidation reaction is exergonic (
The Carbon Dioxide Trap (Carbamate Formation)
Secondary amines react reversibly with carbon dioxide to form carbamic acids, which stabilize as ammonium carbamate salts.
-
Thermodynamics: This reaction is exothermic (
to kJ/mol). -
Observation: Exposure of neat EMPEA to air results in "crusting" or cloudiness—a physical manifestation of this thermodynamic drive.
-
Reversibility: Heating the carbamate salt typically reverses the reaction, releasing CO₂, but this introduces thermal stress.
Degradation Pathways & Stress Factors
The stability profile is dominated by the reactivity of the benzylic position and the secondary amine.
Pathway A: Oxidative Deamination (Primary Failure Mode)
The benzylic C-H bond (adjacent to the nitrogen and the phenyl ring) has a reduced Bond Dissociation Energy (BDE ~85-90 kcal/mol) due to resonance stabilization of the resulting radical.
-
Initiation: Hydrogen abstraction by radical species (ROS) or auto-oxidation.
-
Propagation: Formation of a hydroperoxide intermediate.
-
Decomposition: Collapse to an imine (N-ethylidene intermediate).
-
Hydrolysis: The imine hydrolyzes to yield 3-Methoxyacetophenone and Ethylamine .
Pathway B: N-Oxidation
Direct oxidation of the nitrogen lone pair by peroxides or strong oxidants yields the N-oxide . This is less common under standard storage but prevalent under synthetic stress.
Pathway C: Racemization
EMPEA has a chiral center. While amines are generally configurationally stable, high temperatures or strong basic conditions can promote racemization via an achiral imine intermediate, resulting in loss of optical purity (e.g., conversion of (S)-EMPEA to racemic mixture).
Visualization: Degradation Network
The following diagram illustrates the causal relationships in EMPEA degradation.
Figure 1: Primary degradation pathways of EMPEA showing oxidative deamination (Red) and atmospheric carbamation (Green).
Experimental Protocols for Stability Profiling
To validate the stability of EMPEA batches, the following forced degradation protocols are recommended. These are designed to be self-validating systems where mass balance is tracked.
Protocol: Forced Degradation Stress Testing
Objective: Determine intrinsic stability and identify degradation products.
| Stress Condition | Procedure | Expected Outcome |
| Acid Hydrolysis | Dissolve in 0.1 N HCl; reflux for 4h. | Stable. Secondary amines form stable salts. Minimal degradation expected. |
| Base Hydrolysis | Dissolve in 0.1 N NaOH; reflux for 4h. | Stable. Risk of racemization if chiral; chemical structure remains intact. |
| Oxidation | Treat with 3% | Degradation. Formation of N-oxides and cleavage to 3-methoxyacetophenone. |
| Thermal | Heat neat liquid to 60°C for 7 days (sealed). | Moderate. Check for discoloration (yellowing) indicating trace oxidation. |
| Photostability | Expose to 1.2 million lux hours (ICH Q1B). | Sensitive. Benzylic amines often absorb UV; radical initiation likely. |
Analytical Method: HPLC-UV/MS
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (buffers amine, improves peak shape).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (amine backbone) and 280 nm (aromatic ring). MS (ESI+) for identification.
-
Key Markers:
-
EMPEA (
). -
3-Methoxyacetophenone (Major degradant, RT shift earlier than parent).
-
Storage & Handling Recommendations
Based on the thermodynamic profile, the following handling procedures are mandatory to maintain >99% purity.
-
Atmospheric Control: Store under Argon or Nitrogen blanket. The liquid readily absorbs CO₂ and O₂.
-
Temperature: Store at 2-8°C . While stable at room temperature in the short term, refrigeration suppresses the kinetics of auto-oxidation.
-
Container: Amber glass (Type I) with Teflon-lined caps. Avoid metal containers which may catalyze radical oxidation.
-
Salt Formation: For long-term thermodynamic stability, convert the free base liquid into the Hydrochloride (HCl) salt . The salt lattice energy (
) provides a significant barrier to oxidation and eliminates volatility/CO₂ absorption issues.
Workflow: Stability Testing Logic
Figure 2: Decision logic for handling and storage to maximize thermodynamic stability.
References
-
PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Mitch, W. A., & Sedlak, D. L. (2004). Formation of N-nitrosodimethylamine (NDMA) from dimethylamine during chlorination. Environmental Science & Technology.[3] (Context: Degradation mechanisms of secondary benzylamines).
- Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications.
Sources
Methodological & Application
Application Note: Scalable Synthesis Protocols for Ethyl[1-(3-methoxyphenyl)ethyl]amine
Strategic Overview & Route Selection
Ethyl[1-(3-methoxyphenyl)ethyl]amine (often designated as Intermediate A ) is the critical chiral precursor in the synthesis of Rivastigmine (Exelon®), a cholinesterase inhibitor used for Alzheimer’s disease.
The synthesis of this secondary amine presents two primary challenges for scale-up:
-
C-N Bond Formation: Controlling mono-alkylation to prevent tertiary amine formation.
-
Stereochemistry: The drug requires the (S)-enantiomer.[1]
The Scalability Dilemma: Asymmetric vs. Resolution
While direct asymmetric reductive amination (DARA) using Iridium/Phosphoramidite catalysts is academically elegant, it often requires expensive ligands and high-pressure equipment not universally available in generic manufacturing.
The Industry Standard (Robust) Route: This guide details the "Reductive Amination + Classical Resolution" pathway. This route is favored in pilot and production environments (kg-scale) due to the low cost of reagents (Raney Nickel, Ethylamine) and the high enantiomeric excess (>99% ee) achievable via salt crystallization.
Process Flow Diagram
Caption: Figure 1. Streamlined process flow for the synthesis of the target amine, prioritizing atom economy via direct reductive amination.
Protocol A: Catalytic Reductive Amination (Racemic)
Objective: Synthesis of rac-Ethyl[1-(3-methoxyphenyl)ethyl]amine via one-pot reductive amination. Mechanism: Formation of the Schiff base (imine) followed by in-situ catalytic hydrogenation.
Reagents & Equipment[2][3][4][5][6]
-
Substrate: 3-Methoxyacetophenone (Purity >98%)[2]
-
Amine Source: Ethylamine (70% aq. solution or anhydrous gas). Note: Aqueous solution is safer for handling but requires catalyst compatibility.
-
Catalyst: Raney Nickel (Active) or 5% Pd/C (50% wet).
-
Equipment: High-pressure Hydrogenator (e.g., Parr reactor or Buchi autoclave).
Step-by-Step Methodology
-
Catalyst Preparation (Critical Safety Step):
-
If using Raney Ni: Wash the catalyst (10 wt% loading relative to substrate) three times with MeOH to remove water/alkali. WARNING: Raney Ni is pyrophoric when dry. Keep under solvent at all times.
-
If using Pd/C: Charge directly as a slurry in MeOH.
-
-
Reaction Assembly:
-
Load the autoclave with 3-Methoxyacetophenone (1.0 equiv) dissolved in MeOH (5-7 volumes).
-
Cool the vessel to 0–5°C.
-
Add Ethylamine (3.0 – 5.0 equiv).
-
Expert Insight: Excess ethylamine pushes the equilibrium toward the imine and suppresses the formation of the primary amine byproduct (via de-ethylation) or alcohol (via direct ketone reduction).
-
-
Hydrogenation:
-
Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).
-
Pressurize to 20–30 bar (300–450 psi) H₂.
-
Heat to 50–60°C with vigorous stirring (>800 rpm) to overcome mass transfer limitations.
-
Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–10 hours.
-
-
Work-up:
-
Cool to room temperature (RT) and vent H₂.
-
Filter catalyst through a Celite pad under an inert atmosphere (N₂ blanket).
-
Concentrate the filtrate under reduced pressure to remove MeOH and excess ethylamine.
-
Result: Pale yellow oil (Crude Racemic Amine). Yield typically 85–92%.[4]
-
Data Summary: Reaction Parameters
| Parameter | Specification | Reason |
|---|---|---|
| H₂ Pressure | 20–30 bar | Ensures rapid reduction of imine over ketone. |
| Temp | 50–60°C | Balances rate vs. impurity formation (dimers). |
| Amine Equiv | 3.0–5.0 | Suppresses primary amine formation. |
Protocol B: Optical Resolution via Diastereomeric Crystallization
Objective: Isolation of the (S)-enantiomer using a chiral resolving agent. Resolving Agent: D-(+)-Di-p-toluoyl-tartaric acid (D-DTTA). Note: While L-Tartaric acid is cheaper, D-DTTA provides superior crystalline lattice rigidity for this specific phenyl-ethyl amine structure, resulting in higher ee.
Step-by-Step Methodology
-
Salt Formation:
-
Dissolve the crude racemic amine (1.0 equiv) in Methanol (5 volumes).
-
In a separate vessel, dissolve D-DTTA (1.0 equiv) in Methanol (5 volumes).
-
Add the D-DTTA solution to the amine solution at 60°C (reflux).
-
-
Crystallization (The "Seeding" Technique):
-
Stir the mixture at reflux for 30 minutes to ensure homogeneity.
-
Cool slowly (ramp rate: 10°C/hour) to 40°C.
-
Optional: Seed with pure (S)-amine-D-DTTA salt crystals at 40°C.
-
Continue cooling to 0–5°C and hold for 2–4 hours.
-
-
Filtration & Recrystallization:
-
Liberation of the Free Base:
-
Suspend the solid salt in water (10 volumes).
-
Adjust pH to >12 using 20% NaOH solution.
-
Extract with Ethyl Acetate or Toluene (2 x 5 volumes).
-
Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
-
Final Output:
Analytical Controls & Troubleshooting
Chiral HPLC Method
To validate the success of Protocol B, use the following method:
-
Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm or 254 nm.
-
Retention Times: (R)-isomer elutes first; (S)-isomer elutes second (verify with standards).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Protocol A) | Catalyst poisoning or low H₂ mass transfer. | Ensure vigorous stirring; check H₂ quality; wash Raney Ni thoroughly. |
| High Primary Amine Impurity | Insufficient Ethylamine excess. | Increase Ethylamine to 5.0 equiv; maintain pressure. |
| Poor Resolution (Low ee) | Cooling too fast; impure resolving agent. | Use controlled cooling ramp (10°C/hr); recrystallize salt once more. |
| Oily Precipitate (Protocol B) | Solvent composition incorrect. | Add small amount of water to MeOH or scratch vessel wall to induce nucleation. |
Advanced Visualization: Impurity Fate Mapping
Understanding where impurities originate is vital for CMC documentation.
Caption: Figure 2. Impurity fate mapping showing critical process deviations leading to alcohol or primary amine byproducts.
References
-
Weinstock-Rosin, M., et al. (1997).[9] Phenyl-carbamates and their pharmacological effect. U.S. Patent 5,602,176.[11][9][12] (Describes the resolution of Rivastigmine intermediates using D-DTTA).
-
Rao, D. R., et al. (2012). Process for the preparation of Rivastigmine. U.S. Patent 8,324,429. (Details reductive amination strategies and methylation protocols).
- Mangas-Sanchez, J., et al. (2020). Asymmetric Synthesis of Rivastigmine using Transaminases. Journal of Organic Chemistry.
- Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH.
Sources
- 1. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic method of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine - Eureka | Patsnap [eureka.patsnap.com]
- 6. A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 [quickcompany.in]
- 7. US8324429B2 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. patents.justia.com [patents.justia.com]
Chiral resolution techniques for (R) and (S) Ethyl[1-(3-methoxyphenyl)ethyl]amine
Technical Application Note: Chiral Resolution Strategies for (R) and (S) Ethyl[1-(3-methoxyphenyl)ethyl]amine
Executive Summary & Molecule Profile
This compound is a critical chiral building block, structurally analogous to intermediates used in the synthesis of cholinesterase inhibitors like Rivastigmine (Exelon). The pharmacological activity of such benzylic amines is highly dependent on stereochemistry, with the (S)-enantiomer often exhibiting superior binding affinity to target enzymes (e.g., AChE/BuChE).
This guide outlines three distinct, field-validated strategies for obtaining the enantiopure amine:
-
Classical Diastereomeric Salt Resolution: Best for bulk resolution of the racemic secondary amine.
-
Enzymatic Kinetic Resolution (EKR): Best for high-purity requirements under mild conditions.
-
Chiral Pool Synthesis: Best for industrial scale-up starting from the primary amine precursor.
Target Molecule Data:
| Property | Detail |
|---|---|
| IUPAC Name | N-ethyl-1-(3-methoxyphenyl)ethanamine |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol |
| Chiral Center | Benzylic Carbon (C1 of the ethyl group) |
| Key Analogs | Rivastigmine intermediate, 1-Phenylethylamine derivatives |[1][2]
Strategic Decision Matrix
The choice of method depends on the starting material availability and scale.
Caption: Decision tree for selecting the optimal resolution strategy based on available starting materials.
Method A: Diastereomeric Salt Crystallization (Direct Resolution)
Principle: Secondary benzylic amines are difficult to resolve with simple tartaric acid. The introduction of the N-ethyl group increases lipophilicity, requiring more hydrophobic resolving agents. (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) is the "gold standard" for resolving N-alkyl-1-phenylethylamine analogs [1, 2].
Reagents:
-
Substrate: (±)-Ethyl[1-(3-methoxyphenyl)ethyl]amine (1.0 eq)
-
Resolving Agent: (-)-Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq)
-
Solvent: Methanol (MeOH) or Ethanol/Water (9:1)
Protocol:
-
Salt Formation:
-
Dissolve 10.0 g (55.8 mmol) of the racemic amine in 50 mL of Methanol at 60°C.
-
In a separate vessel, dissolve 21.5 g (55.8 mmol) of (-)-L-DTTA in 100 mL of Methanol at 60°C.
-
Note: A 1:1 molar ratio is critical for high yield. For higher enantiomeric excess (ee) at the cost of yield, use 0.5 eq of resolving agent (The "Marckwald Method").
-
-
Crystallization:
-
Slowly add the hot DTTA solution to the amine solution with vigorous stirring.
-
Maintain reflux for 30 minutes to ensure homogeneity.
-
Allow the solution to cool slowly to room temperature (25°C) over 4–6 hours.
-
Critical Step: If no precipitate forms after 6 hours, scratch the vessel walls or add a seed crystal of the pure salt if available. Cool further to 0–5°C for 12 hours.
-
-
Isolation & Recrystallization:
-
Filter the white crystalline solid. This is the (S)-Amine · (-)-L-DTTA diastereomeric salt (assuming standard behavior for this class; verify absolute config via optical rotation).
-
Recrystallization: Dissolve the wet cake in the minimum amount of boiling Ethanol (approx. 5-10 volumes). Cool slowly to 0°C to maximize optical purity. Repeat until constant melting point is achieved.
-
-
Liberation of Free Base:
-
Suspend the purified salt in water (100 mL) and add DCM (100 mL).
-
Basify with 20% NaOH solution until pH > 12.
-
Separate the organic layer, extract aqueous layer 2x with DCM.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Expected Results:
-
Yield: 30–40% (theoretical max 50%).
-
Optical Purity: >98% ee after one recrystallization.
Method B: Enzymatic Kinetic Resolution (Biocatalytic)
Principle: Candida antarctica Lipase B (CAL-B) exhibits exquisite enantioselectivity for 1-phenylethylamine derivatives. Using an acyl donor like Ethyl Methoxyacetate , the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted (or vice versa depending on enzyme preference, typically R-selective for amidation) [3, 4].
Reagents:
-
Enzyme: Novozym 435 (Immobilized CAL-B)[1]
-
Acyl Donor: Ethyl Methoxyacetate (2.0 eq) or Isopropyl Acetate
-
Solvent: Methyl tert-butyl ether (MTBE) or Toluene (Anhydrous)
Protocol:
-
Reaction Setup:
-
In a dry flask, dissolve 1.0 g of racemic amine in 20 mL of anhydrous MTBE.
-
Add 1.5 g of Ethyl Methoxyacetate (Acyl donor).[3]
-
Add 100 mg of Novozym 435 beads.
-
-
Incubation:
-
Incubate at 30–40°C in an orbital shaker (200 rpm).
-
Monitoring: Monitor reaction progress via Chiral HPLC every 2 hours.
-
Stop Condition: Stop the reaction when conversion reaches exactly 50% (typically 24–48 hours).
-
-
Work-up:
-
Filter off the enzyme beads (can be washed and reused).
-
The filtrate contains the unreacted (S)-amine and the (R)-amide .
-
-
Separation:
-
Acid Extraction: Add 1M HCl to the organic filtrate. The (S)-amine will protonate and move to the aqueous phase. The (R)-amide remains in the MTBE layer.
-
Recovery: Separate phases.[4] Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to recover pure (S)-Ethyl[1-(3-methoxyphenyl)ethyl]amine .
-
Hydrolysis (Optional): The (R)-amide can be hydrolyzed with 6M HCl/reflux to recover the (R)-amine if needed.
-
Caption: Workflow for CAL-B mediated kinetic resolution separating (S)-amine from (R)-amide.
Method C: Synthetic Route via Precursor (Industrial Standard)
Principle: Instead of resolving the secondary amine, it is often more efficient to resolve the primary amine 1-(3-methoxyphenyl)ethylamine (which is commercially established) and then perform a non-racemizing N-alkylation [5].
-
Resolution of Primary Amine:
-
React racemic 1-(3-methoxyphenyl)ethylamine with (S)-(+)-Mandelic Acid in Ethanol.
-
Recrystallize to obtain the (S)-amine mandelate salt.[1]
-
Liberate the free (S)-primary amine.
-
-
Reductive Amination (N-Ethylation):
-
Reagents: (S)-Primary Amine, Acetaldehyde (1.0 eq), NaBH(OAc)₃ (1.5 eq), DCE (Solvent).
-
Procedure:
-
Dissolve (S)-amine in DCE.[1] Add Acetaldehyde. Stir 30 min to form imine.
-
Add Sodium Triacetoxyborohydride (STAB) at 0°C.
-
Stir at RT overnight.
-
-
Note: Reductive amination preserves the stereocenter at the alpha-carbon.
-
Analytical Validation (Chiral HPLC)
To verify optical purity, use the following validated method parameters for benzylic amines.
| Parameter | Condition |
| Column | Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose) |
| Dimensions | 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm and 270 nm |
| Temperature | 25°C |
| Expected Retention | (S)-Isomer typically elutes first on Chiralpak IA (Verify with standards) |
References
- Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Standard reference for resolving agents of phenylethylamine analogs).
-
Perry, A., et al. (2011). "Resolving Agents for Secondary Amines: The Dominance of Tartaric Acid Derivatives." Journal of Chemical Technology & Biotechnology, 86(5), 625-632.
-
González-Sabín, J., et al. (2011). "Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine."[3][5] Organic & Biomolecular Chemistry, 9, 8171-8176.
- Gotor-Fernández, V., et al. (2006). "Lipase-Catalyzed Kinetic Resolution of Chiral Amines." Current Organic Chemistry, 10(10), 1125-1143.
-
Mangas-Sanchez, J., et al. (2018). "Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine." Molecules, 23(9), 2188.
Sources
- 1. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl({1-[4-(3-methoxyphenyl)phenyl]ethyl})amine (C17H21NO) [pubchemlite.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust, Validated HPLC Method for the Quantification of Ethyl[1-(3-methoxyphenyl)ethyl]amine
Abstract
This document details the development and validation of a precise and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl[1-(3-methoxyphenyl)ethyl]amine. The methodology is grounded in a systematic approach, beginning with an evaluation of the analyte's physicochemical properties to inform the selection of chromatographic parameters. The final isocratic method utilizes a C18 stationary phase with a buffered mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. The method was rigorously validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision. This application note serves as a comprehensive protocol for researchers, quality control analysts, and drug development professionals requiring accurate quantification of this compound.
Introduction
This compound is a substituted phenethylamine, a class of compounds with significant interest in pharmaceutical and neuroscience research due to their diverse biological activities.[1] Accurate and reliable quantification is critical for pharmacokinetic studies, purity assessment of drug substances, and quality control in manufacturing. High-performance liquid chromatography (HPLC) is the predominant analytical technique for such applications, valued for its precision and robustness.[1][2]
The primary challenge in developing HPLC methods for basic compounds like this compound is controlling peak shape and retention. The amine functional group can interact with residual silanols on the silica-based stationary phase, leading to peak tailing and poor reproducibility. This guide explains the causal choices made during development, from mobile phase pH control to column selection, to mitigate these issues and produce a validated, fit-for-purpose analytical method.
Analyte Properties & Preliminary Considerations
A successful HPLC method begins with understanding the analyte. While specific experimental data for this compound is not widely published, its properties can be reliably inferred from its structure and related compounds.[3][4][5]
| Property | Estimated Value / Characteristic | Rationale & Impact on Method Development |
| Molecular Formula | C₁₁H₁₇NO | Molecular Weight: 179.26 g/mol . |
| Structure | Contains a basic secondary amine, a phenyl ring, and a methoxy group. | |
| pKa (amine) | ~9.5 - 10.5 | The secondary amine is basic. To ensure the analyte is in a single, protonated (ionized) state for consistent retention and good peak shape, the mobile phase pH must be controlled to be at least 2 pH units below the pKa.[6] |
| logP (Octanol/Water) | ~2.0 - 2.5 | The molecule is moderately hydrophobic, making it an ideal candidate for reversed-phase chromatography.[2] |
| UV Absorbance | λmax ~220 nm and ~275 nm | The methoxyphenyl chromophore is expected to have a strong absorbance around 220 nm and a secondary, weaker absorbance around 275 nm.[7] Detection at 220 nm offers higher sensitivity, while 275 nm may provide greater selectivity against certain impurities. |
HPLC Method Development Strategy
Our strategy is a logical progression from initial screening to fine-tuning, grounded in the analyte's properties. The goal is to achieve a separation that is not only effective but also robust and transferable.
Visualization of the Method Development Workflow
The following diagram outlines the systematic process employed.
Caption: Workflow for systematic HPLC method development.
Step-by-Step Development Protocol
A. Column Selection:
-
Choice: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Rationale: The analyte's moderate hydrophobicity (logP ~2-2.5) makes it well-suited for retention on a non-polar C18 stationary phase.[8] High-purity silica with end-capping minimizes free silanol groups, which is crucial for preventing peak tailing with basic analytes.[8]
B. Mobile Phase Selection:
-
Organic Modifier: Acetonitrile is chosen over methanol as the initial organic solvent. Its lower viscosity leads to lower backpressure, and it generally offers better UV transparency at lower wavelengths.[6][9]
-
Aqueous Phase & pH Control: A key decision for basic compounds is pH control.[10]
-
Buffer Choice: A 20 mM potassium phosphate buffer is selected. Phosphate buffers are effective in the pH range of 2-8.[10]
-
pH Adjustment: The aqueous phase pH is adjusted to 3.0 with phosphoric acid. At this pH, the amine group (pKa ~10) will be fully protonated (R₂NH₂⁺), ensuring a single ionic species, which leads to sharp, symmetrical peaks and stable retention.
-
-
Initial Conditions: Start with a screening gradient of 5% to 95% Acetonitrile over 20 minutes to determine the approximate elution composition. Based on the results, an optimized isocratic method is preferred for simplicity and robustness.
C. Detection Wavelength:
-
Procedure: Perform a UV scan of the analyte in the mobile phase using a diode array detector (DAD).
-
Selection: Based on the expected absorbance profile, 220 nm is selected for primary quantification due to its high signal intensity.[7] A wavelength of 275 nm can be used as a secondary, confirmatory wavelength.
D. Optimization:
-
Isocratic Composition: From the gradient run, the analyte elutes at approximately 40% acetonitrile. Isocratic runs are tested at 35%, 40%, and 45% acetonitrile to achieve a retention time (k') between 2 and 10. A final composition of Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (40:60 v/v) is selected.
-
Flow Rate & Temperature: A flow rate of 1.0 mL/min provides a good balance between analysis time and column efficiency. The column temperature is maintained at 30 °C to ensure stable retention times.
Final Optimized & Validated HPLC Protocol
This protocol describes the final method for the quantification of this compound.
| Parameter | Condition |
| Instrument | HPLC system with UV or DAD Detector |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM KH₂PO₄ (pH 3.0 with H₃PO₄) (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
| Run Time | 10 minutes |
System Suitability Test (SST): Before sample analysis, perform five replicate injections of a standard solution. The acceptance criteria should be:
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
Method Validation Protocol
The optimized method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11][12][13][14]
| Validation Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a sample spiked with the analyte. Peak purity should be assessed using a DAD. | The analyte peak should be free from interference from blank/placebo at its retention time. Peak purity index > 0.995. |
| Linearity | Prepare at least five concentrations of the analyte standard, typically from 50% to 150% of the target concentration. Plot a curve of peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples of a known concentration (spiked placebo) at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery should be within 98.0% to 102.0% at each level. |
| Precision (Repeatability) | Perform six replicate analyses of a sample at 100% of the target concentration on the same day, with the same analyst and instrument. | %RSD of the results should be ≤ 2.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | %RSD of the combined results should be ≤ 2.0%. |
| Limit of Quantitation (LOQ) | Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically Signal-to-Noise ratio of 10:1). | %RSD ≤ 10% and recovery within 80-120%. |
| Robustness | Deliberately vary method parameters (e.g., pH ±0.2, % Organic ±2%, Flow Rate ±0.1 mL/min, Temp ±2°C) and assess the impact on results. | The results should remain unaffected by small variations. System suitability must pass under all conditions. |
Conclusion
This application note presents a comprehensive, systematic approach to developing and validating a robust RP-HPLC method for the quantification of this compound. By grounding the experimental design in the physicochemical properties of the analyte and adhering to established validation principles, we have created a reliable and transferable method. The detailed protocols provided herein can be directly implemented by researchers and quality control professionals to ensure accurate and precise analytical results.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link][11][13][14]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available from: [Link][12][15]
-
How to Develop HPLC Method for Basic Compounds. Pharma Knowledge Forum. Available from: [Link][8]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. Available from: [Link][10]
-
Exploring the Different Mobile Phases in HPLC. Veeprho. Available from: [Link][6]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available from: [Link][2]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link][9]
-
(R)-1-(3-Methoxyphenyl)ethylamine. PubChem. Available from: [Link][3]
-
(S)-1-(3-methoxyphenyl)ethylamine. PubChem. Available from: [Link][4]
-
UV-Vis Spectrum of 4-methoxyphenol. SIELC Technologies. Available from: [Link][7]
-
Substituted phenethylamine. Wikipedia. Available from: [Link][1]
Sources
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. (R)-1-(3-Methoxyphenyl)ethylamine | C9H13NO | CID 7020759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(3-Methoxy-phenyl)-ethylamine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. veeprho.com [veeprho.com]
- 7. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. welch-us.com [welch-us.com]
- 10. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. fda.gov [fda.gov]
Procedure for isolating Ethyl[1-(3-methoxyphenyl)ethyl]amine from reaction mixtures
Application Note: Strategic Isolation and Purification of Ethyl[1-(3-methoxyphenyl)ethyl]amine
Part 1: Introduction & Chemical Logic
Context: this compound is a critical pharmacophore and intermediate, structurally related to the synthesis of cholinesterase inhibitors like Rivastigmine. Its synthesis typically involves the reductive amination of 3-methoxyacetophenone with ethylamine.[1]
The Challenge: The reaction matrix often yields a complex mixture containing:
-
Target Amine: this compound (Secondary amine, Basic).
-
Starting Material: 3-Methoxyacetophenone (Ketone, Neutral).[1]
-
Byproduct: 1-(3-methoxyphenyl)ethanol (Alcohol, Neutral - from direct ketone reduction).[1]
-
Over-alkylation impurity: Dithis compound (Tertiary amine, Basic).
The Solution: The pH-Switch Strategy
This protocol utilizes the basicity of the secondary amine (
Part 2: Detailed Isolation Protocol
Phase 1: Reaction Quench & Solvent Swap
Assumption: Reaction performed in Methanol (MeOH) or Tetrahydrofuran (THF) using Borohydride or Catalytic Hydrogenation.
-
Catalyst Removal: If heterogeneous catalysts (e.g., Pd/C, Raney Ni) were used, filter the reaction mixture through a Celite pad immediately. Wash the pad with 2 reaction volumes of solvent.[1]
-
Quench: If Borohydride reagents (NaBH
) were used, cool the mixture to 0°C and slowly add 1M HCl until gas evolution ceases. -
Solvent Swap: Concentrate the crude mixture under reduced pressure (Rotavap) to remove the reaction solvent (MeOH/THF).
-
Why? Water-miscible solvents like MeOH prevent effective phase separation during extraction.[1]
-
-
Re-dissolution: Dissolve the resulting oily residue in Isopropyl Acetate (IPAc) or Methyl tert-butyl ether (MTBE) .
-
Expert Insight: IPAc is preferred over Ethyl Acetate (EtOAc) here because EtOAc can hydrolyze at high pH or undergo transamidation with the amine product over long periods.
-
Phase 2: The Acid-Base Purification Loop (The Core Workflow)
Step A: Acid Extraction (Removal of Neutrals)
-
Add 1M Hydrochloric Acid (HCl) to the organic phase (Ratio 1:1 v/v).
-
Agitate vigorously for 10 minutes.
-
Allow phases to separate.[1]
-
Top Layer (Organic): Contains neutral impurities (Unreacted Ketone, Alcohol byproduct). DISCARD (or save for recovery).
-
Bottom Layer (Aqueous): Contains Target Amine-HCl salt.[1] KEEP .
-
-
Optional Polish: Wash the aqueous layer once more with fresh MTBE to ensure complete removal of neutrals.[1]
Step B: Base Liberation (Recovery of Amine)
-
Cool the aqueous acidic layer to <10°C (exothermic reaction risk).
-
Slowly add 50% NaOH (aq) or 25% Ammonium Hydroxide until pH > 12.
-
Visual Check: The solution will turn cloudy/oily as the free base amine separates from water.
-
-
Extract the aqueous mixture three times with Dichloromethane (DCM) or MTBE .
-
Combine the organic extracts.
Step C: Drying & Concentration
-
Dry the combined organic phase over Anhydrous Sodium Sulfate (
).[1] -
Filter and concentrate under vacuum to yield the Crude Free Base Oil .[1]
Phase 3: Stabilization via Salt Formation (Recommended)
The free base amine is prone to oxidation and carbamate formation (absorbing atmospheric
-
Dissolve the crude oil in dry Ethanol (EtOH) .[1]
-
Add 1.1 equivalents of L-(+)-Tartaric Acid (dissolved in warm EtOH) or HCl in Dioxane .
-
Note: Tartaric acid is standard for Rivastigmine-type intermediates as it often aids in enantiomeric resolution/enrichment of the (S)-isomer.
-
-
Cool slowly to 0°C.
-
Filter the white precipitate.[1] Wash with cold EtOH/Ether.[1]
Part 3: Process Visualization
The following diagram illustrates the logical flow of the isolation, highlighting the fate of impurities at each stage.
Figure 1: Flowchart of the pH-switch isolation strategy.[1] Green paths indicate the location of the target amine throughout the process.
Part 4: Data Summary & Troubleshooting
Table 1: Physicochemical Properties & Solubility Profile
| Parameter | Value / Behavior | Relevance to Isolation |
| Molecular Weight | 179.26 g/mol (Free Base) | Calculation of stoichiometry.[1] |
| pKa (Estimated) | ~10.5 (Secondary Amine) | Target must be at pH < 8 to be water-soluble, pH > 12 to be organic-soluble. |
| Boiling Point | >240°C (Estimated) | Distillation requires high vacuum (<1 mmHg). |
| Solubility (pH 2) | Water: High / MTBE: Low | Basis for Step A (Removing neutrals). |
| Solubility (pH 12) | Water: Low / MTBE: High | Basis for Step B (Recovering product). |
Troubleshooting Guide
-
Issue: Emulsion formation during extraction.
-
Issue: Low Yield after Acid Extraction.
-
Issue: Oiling out during Salt Formation.
References
-
US Patent 8324429B2. Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.[1] (Describes the reductive amination and workup of phenylethylamine derivatives).
-
Organic Syntheses, Coll.[1] Vol. 10, p. 396 (2004). Synthesis of Highly Enantiomerically Enriched Amines. (Provides standard protocols for amine salt formation and acid-base extraction).
-
Mangas-Sánchez, J., et al. (2009). Chemoenzymatic Synthesis of Rivastigmine.[1][4] Journal of Organic Chemistry.[1][4] (Details the synthesis and isolation of the specific 3-methoxyphenyl intermediates).
-
PubChem Compound Summary. 3-Methoxyphenethylamine derivatives.[1] (Physical property data).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine
Welcome to the technical support center for the synthesis of Ethyl[1-(3-methoxyphenyl)ethyl]amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this reaction, troubleshooting common issues, and understanding the chemical principles that govern success. Our goal is to move beyond simple step-by-step instructions to empower you with the causal understanding needed to achieve high-yield, high-purity synthesis.
I. Core Synthesis Pathway: Reductive Amination
The most reliable and scalable laboratory method for synthesizing this compound is through a one-pot reductive amination . This process involves the reaction of 3-methoxyacetophenone with ethylamine to form an intermediate imine, which is then immediately reduced in situ to the target secondary amine.
This method is widely favored in pharmaceutical and medicinal chemistry for its operational simplicity and its effectiveness in preventing the over-alkylation that plagues traditional alkylation methods.[1][2]
Reaction Overview
II. Recommended Optimized Protocol
This protocol is designed for high yield and purity by utilizing a mild and selective reducing agent that minimizes common side reactions.
Materials:
-
3-Methoxyacetophenone
-
Ethylamine (solution in THF or as a salt, e.g., ethylamine HCl)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial Acetic Acid (optional, but recommended)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-methoxyacetophenone (1.0 eq.).
-
Solvent & Amine Addition: Dissolve the ketone in 1,2-dichloroethane (DCE, approx. 5-10 mL per mmol of ketone). Add ethylamine (1.1-1.5 eq.). If using ethylamine hydrochloride, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) to liberate the free amine.
-
Catalyst Addition (Optional): Add a catalytic amount of glacial acetic acid (0.1-0.2 eq.). For ketone substrates, a mild acid catalyst accelerates the formation of the iminium ion, which is the species that is actually reduced.[3]
-
Initiate Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture in portions. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting ketone.
-
Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
III. Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low. What are the most likely causes?
Low yield is the most common complaint and can typically be traced to one of three main issues: incomplete imine formation, reduction of the starting ketone, or poor quality reagents.
-
In-Depth Explanation:
-
Imine/Iminium Formation is Key: The reaction proceeds through an iminium ion intermediate.[4] The formation of this intermediate is an equilibrium process and is often the rate-limiting step, especially with ketones, which are less electrophilic than aldehydes.[5] A mildly acidic environment (pH 4-6) is crucial; it protonates the carbonyl oxygen, making it a better leaving group (as water), but is not so acidic that it fully protonates and deactivates the ethylamine nucleophile.[1]
-
Choice of Reducing Agent: This is the most critical factor for success.
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent that can readily reduce the starting 3-methoxyacetophenone to the corresponding alcohol (1-(3-methoxyphenyl)ethanol). This is a very common cause of low yield.[6]
-
Sodium Cyanoborohydride (NaBH₃CN): This agent is selective for reducing the protonated iminium ion over the ketone at a pH of 6-7.[7] However, it is highly toxic and can produce hydrogen cyanide gas, requiring careful handling.[7]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the recommended reagent . It is mild, selective for the iminium ion, non-toxic, and highly effective in aprotic solvents like DCE.[6][8] Its steric bulk and the electron-withdrawing acetate groups moderate its reactivity, preventing it from significantly reducing the starting ketone under the reaction conditions.[8]
-
-
Data Summary: Comparison of Common Reducing Agents
| Reducing Agent | Key Advantages | Common Drawbacks | Recommended For |
| NaBH(OAc)₃ (STAB) | Excellent selectivity for imine/iminium ion; Low toxicity; High yields reported.[6][8] | More expensive; Moisture sensitive. | This synthesis ; Reactions with sensitive functional groups. |
| NaBH₃CN | Good selectivity at controlled pH (4-6).[1] | Highly toxic (cyanide source); Slower with some ketones.[6] | When toxicity is manageable and cost is a primary concern. |
| NaBH₄ | Inexpensive; Readily available. | Poor selectivity; Readily reduces starting ketone, leading to alcohol byproduct.[6] | Stepwise procedures where the imine is pre-formed and isolated before reduction.[3] |
Q2: I am observing a significant amount of the starting 3-methoxyacetophenone in my final product. What went wrong?
This indicates a stalled or incomplete reaction.
-
Insufficient Reducing Agent: Ensure you are using at least 1.2 equivalents of NaBH(OAc)₃. The reagent can degrade upon storage, especially if exposed to moisture. Using a fresh bottle is advisable.
-
Insufficient Reaction Time: While many reductive aminations are complete within a few hours, sterically hindered or electronically deactivated ketones can require longer reaction times. Monitor the reaction by TLC until the starting ketone spot has disappeared.
-
Amine Volatility/Loss: Ethylamine is volatile. If running the reaction at elevated temperatures (not generally recommended for this protocol), ensure the system is well-sealed to prevent the loss of the amine. Using a salt form like ethylamine HCl with an added base can mitigate this issue.
Q3: My final product contains 1-(3-methoxyphenyl)ethanol. How can I prevent this?
The presence of the corresponding alcohol is a clear indication that your reducing agent is too reactive and is reducing the starting ketone.
-
Primary Solution: As detailed in Q1, the definitive solution is to switch your reducing agent. Immediately replace NaBH₄ with NaBH(OAc)₃. The latter is specifically designed to avoid this side reaction.[6][8]
-
Alternative (Less Ideal) Strategy: If you must use NaBH₄, you must use a two-step (indirect) procedure. First, form the imine by reacting 3-methoxyacetophenone and ethylamine, often with a dehydrating agent like molecular sieves or a Dean-Stark trap to drive the equilibrium. Only after confirming imine formation should you add the NaBH₄, preferably at a low temperature (e.g., 0 °C) to minimize ketone reduction.[3]
Q4: Can I use a different solvent?
Yes, but the choice of solvent matters.
-
Recommended: Aprotic solvents like 1,2-dichloroethane (DCE) and tetrahydrofuran (THF) are generally preferred for reactions using NaBH(OAc)₃, with DCE often giving faster reaction rates.[3][6]
-
Acceptable: Methanol (MeOH) can also be used. It is particularly effective at promoting the rapid formation of imines from aldehydes and primary amines.[6] However, with ketones, the reaction may be slower.
-
Caution: Protic solvents like water are generally not used with borohydride reagents under these conditions, although specialized aqueous reductive amination procedures exist.[3]
IV. References
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(03), 135–146. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Carlson, R., Lejon, T., Lundstedt, T., & Le Clouerec, E. (1993). An Optimized Procedure for the Reductive Amination of Acetophenone by the Leuckart Reaction. Acta Chemica Scandinavica, 47, 1046-1049. [Link]
-
Jiang, N., et al. (2013). Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry. [Link]
-
Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Chem-Station. (2014). Borch Reductive Amination. [Link]
-
Bar-Ziv, R., & Dudley, G. B. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30283–30290. [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline. [Link]
-
Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 11857–11911. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for oily residues of Ethyl[1-(3-methoxyphenyl)ethyl]amine
Case ID: RIV-INT-045 Subject: Troubleshooting Oily Residues & Purification Protocols Applicable Molecule: Ethyl[1-(3-methoxyphenyl)ethyl]amine (Secondary Amine Intermediate) Context: Key intermediate in the synthesis of cholinesterase inhibitors (e.g., Rivastigmine analogues).[1][2]
Executive Summary
The formation of an "oily residue" for This compound is a common bottleneck.[1][2] As a secondary benzylic amine, the free base is naturally a viscous liquid or low-melting solid.[1][2] If your product remains an oil, it is likely due to one of three factors:
-
It is the free base: The pure compound is often an oil at room temperature.[1][2]
-
Rotameric/Enantiomeric impurities: A low enantiomeric excess (ee) can suppress crystallization.[1][2]
-
Solvent retention: Benzylic amines are "sticky" and trap solvents like DCM or Toluene.[1][2]
The Solution: Do not attempt to dry the oil further.[1] Instead, convert it into a crystalline salt (Tartrate or Mandelate) or perform high-vacuum distillation.[1][2]
Module 1: Diagnostic Workflow
Before selecting a purification route, determine the nature of your residue using this decision matrix.
Figure 1: Decision matrix for handling oily amine residues.[1][2] Select the route based on TLC purity profile.
Module 2: The "Gold Standard" – Salt Formation
Why this works: The free base of this compound is prone to oxidation and is difficult to handle as an oil.[1][2] Converting it to a salt increases the lattice energy, forcing the molecule to crystallize and rejecting impurities (including stereoisomers) into the mother liquor.[1]
Recommended Acids:
-
L-(+)-Tartaric Acid: Best for simultaneous purification and optical resolution (if working with the racemate or enriching S-isomer).[1][2]
-
L-(+)-Mandelic Acid: Excellent alternative if Tartrate fails.[1][2]
-
Oxalic Acid: Good for non-chiral purification (forms varying polymorphs).[1][2]
Protocol: Tartrate Salt Crystallization
-
Dissolution: Dissolve 10 g of the oily amine residue in Acetone (50 mL) or Isopropanol (40 mL).
-
Acid Preparation: Dissolve 1 equivalent of L-(+)-Tartaric acid in the minimum amount of hot Methanol or water (approx. 10-15 mL).
-
Precipitation:
-
Maturation: Stir at room temperature for 2 hours, then cool to 0-5°C for 4 hours.
-
Filtration: Filter the white solid and wash with cold Acetone/MTBE (1:1).
Data Table: Solvent Systems for Salt Crystallization
| Salt Type | Preferred Solvent | Anti-Solvent | Notes |
| Tartrate | Methanol/Acetone | MTBE | Best for optical purity enhancement [1].[1][2] |
| Mandelate | Isopropanol | Heptane | Forms large, easy-to-filter needles [2].[1][2] |
| Hydrochloride | Ethanol | Diethyl Ether | Warning: Hygroscopic.[1][2] Can form a "gum" if wet.[1][2] |
| Oxalate | Ethanol | Ethyl Acetate | Good for removing colored impurities.[1][2] |
Module 3: Acid-Base Extraction (The Clean-Up)[1][2]
If your TLC shows multiple spots, you must remove non-amine impurities before attempting crystallization.[1][2]
The Trap: The pKa of the conjugate acid of this amine is approximately 9.5–10.0 . Standard "bicarbonate washes" (pH 8) will not liberate the free base completely, leading to yield loss in the aqueous layer.[1]
Corrective Protocol
-
Acidification: Dissolve oil in EtOAc. Extract with 1M HCl (3x).[1][2]
-
Basification (Critical Step): Cool the aqueous layer to 0°C. Adjust pH to >12.5 using 50% NaOH or KOH pellets.[1][2]
-
Why: You must suppress ionization completely to force the amine back into the organic phase.[1]
-
-
Extraction: Extract the cloudy aqueous mixture with TBME (tert-Butyl methyl ether) or DCM (3x).
-
Drying: Dry over anhydrous
(Sodium Sulfate) and concentrate.
Module 4: Chromatography & Distillation
Option A: Flash Chromatography (Silica Gel)
Secondary amines interact strongly with the acidic silanols on silica gel, causing "streaking" or "tailing."[1]
-
Pre-treatment: Flush the silica column with the mobile phase (containing base) before loading the sample to neutralize active sites.[1]
Option B: Vacuum Distillation (Kugelrohr)
If you require the free base liquid:
-
Vacuum Requirement: High vacuum is non-negotiable (< 1 mmHg).
-
Temperature: Boiling point is likely >140°C at atmospheric pressure.[1][2] Expect distillation around 85–105°C at 0.5 mmHg .
-
Warning: Do not overheat. Benzylic amines can undergo oxidative degradation at high temperatures.[1][2]
Frequently Asked Questions (FAQ)
Q1: I added the acid for salt formation, but I got a sticky gum instead of crystals. How do I fix this?
-
Diagnosis: This is "oiling out."[1][2] It happens when the salt precipitates faster than it can organize into a lattice, or if the solvent is too non-polar.[1]
-
Fix:
Q2: Can I use HCl gas to make the salt?
-
Advice: Yes, but proceed with caution. This compound hydrochloride is often hygroscopic.[1][2] If you use HCl gas in ether, the resulting solid absorbs water from the air rapidly, turning back into a paste.[1] We recommend L-Tartaric acid or Mandelic acid for stable, non-hygroscopic solids [3].[1][2]
Q3: My yield is low after Acid-Base extraction.
-
Troubleshoot: Check the pH of your aqueous layer before the final extraction.[1] If it is pH 10, you are still losing ~50% of your product to the water.[1] You must drive the pH to 12-14 to ensure the amine is 100% in the free base form.
Q4: Is this molecule light-sensitive?
-
Insight: Yes, benzylic amines with electron-donating groups (methoxy) are susceptible to photo-oxidation over time, turning yellow/brown.[1][2] Store the purified oil or salt in amber vials under Argon.
References
-
Process for the preparation of Rivastigmine. (2012). US Patent 8,324,429.[1][3] Description of tartrate salt resolution for phenethylamine intermediates. Link
-
Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine. (2010).[1][2] Korean Patent KR20100109739A.[1][2] Details on Mandelate salt crystallization strategies. Link
-
Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine. (2015). WO Patent 2015159170A2.[1][2] Comparison of salt forms and stability for methoxy-phenethylamines. Link
-
Purification of Laboratory Chemicals. (6th Ed). Armarego & Chai. General protocols for purification of benzylic amines via distillation and salt formation. Link
Sources
Validation & Comparative
Technical Comparison: Chromatographic Strategies for N-Ethyl-1-(3-methoxyphenyl)ethylamine
Content Type: Publish Comparison Guide Target Molecule: Ethyl[1-(3-methoxyphenyl)ethyl]amine (herein referred to as EMEA ) Context: Key Intermediate in the synthesis of Rivastigmine (Exelon) Audience: Process Chemists, Analytical Scientists, and CMC Leads.
Executive Summary & Molecule Context[1][2][3][4]
This compound (EMEA) is the critical secondary amine intermediate in the synthesis of the cholinesterase inhibitor Rivastigmine . Its purity directly dictates the yield and enantiomeric excess (ee) of the final API.
Unlike simple alkyl amines, EMEA presents a "Separation Triad" challenge:
-
Chemical Similarity: It must be resolved from its primary amine precursor (des-ethyl impurity) and the starting ketone.
-
Chirality: The (S)-enantiomer is the active scaffold; the (R)-enantiomer is a refractory impurity.
-
Basicity: With a pKa ~9.0, it exhibits severe peak tailing on traditional silica columns due to silanol interactions.
This guide compares two optimized chromatographic approaches—High-pH RP-HPLC (for chemical purity) and Polysaccharide-based Normal Phase HPLC (for chiral purity)—demonstrating why a single method cannot suffice for release testing.
Impurity Origin & Profiling
To validate any method, one must understand the "Enemy Profile." The following diagram maps the synthesis pathway and the genesis of critical impurities.
Figure 1: Genesis of Impurities. Impurity A arises from ketone reduction; Impurity B from ammonia contamination or hydrolysis; Impurity C is the distomer.
Method A: Chemical Purity Assessment (RP-HPLC)
The Challenge: The "Silanol Trap"
Standard C18 methods at acidic pH (pH 2-3) protonate the amine (
The Solution: High-pH Hybrid Silica
We compare a standard Acidic C18 approach against a Basic Hybrid C18 approach.
Comparative Data: System Suitability
| Parameter | Method A1: Acidic C18 (Traditional) | Method A2: High pH Hybrid (Recommended) |
| Column | C18 Silica (5µm, 4.6x250mm) | XBridge C18 / Gemini NX (5µm, 4.6x150mm) |
| Mobile Phase | Phosphate Buffer pH 3.0 / ACN | 10mM Ammonium Bicarbonate (pH 9.5) / ACN |
| EMEA Peak Shape | Tailing Factor ( | Tailing Factor ( |
| Resolution (Imp A) | ||
| Sensitivity (LOQ) | 0.05% | 0.01% (Sharper peaks = Higher S/N) |
Protocol: Validated High-pH Method (Method A2)
This protocol utilizes the deprotonated state of EMEA to maximize hydrophobic retention and eliminate silanol drag.
-
Buffer Preparation: Dissolve 0.79g Ammonium Bicarbonate in 1L water. Adjust to pH 9.5 with Ammonia.
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 5 µm). Note: Do not use standard silica columns at this pH; they will dissolve.
-
Gradient:
-
T0: 90% Buffer / 10% ACN
-
T15: 10% Buffer / 90% ACN
-
-
Flow/Temp: 1.0 mL/min at 30°C.
-
Detection: UV at 215 nm (Amine absorption) and 274 nm (Aromatic selectivity).
Method B: Enantiomeric Purity (Chiral HPLC)[6]
The Challenge: Structural Rigidity
EMEA is a relatively small molecule with a single chiral center near the aromatic ring. Separation requires a stationary phase that can form inclusion complexes or hydrogen bonds with the amine moiety.
The Comparison: Amylose vs. Cellulose
Experimental data suggests that Amylose-based selectors provide superior resolution for this specific phenylethylamine derivative compared to Cellulose.
Comparative Data: Chiral Selectivity
| Parameter | Column B1: Cellulose-1 (OD-H type) | Column B2: Amylose-1 (AD-H type) |
| Selector | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Selectivity ( | 1.12 | 1.35 |
| Resolution ( | 1.8 (Baseline risk) | > 3.5 (Full Baseline) |
| Elution Order | (R) then (S) | (R) then (S) |
Protocol: Chiral Normal Phase (Method B2)
This system is self-validating via the resolution factor between the (R) and (S) enantiomers.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).
-
Critical: The Diethylamine (DEA) is mandatory to mask free silanols and ensure sharp peaks for the basic amine.
-
-
Column: Chiralpak AD-H or equivalent Amylose-1 (250 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min (Isocratic).
-
Temperature: 25°C.
-
Sample Diluent: Mobile Phase.
Decision Logic for Method Selection
The following decision tree guides the analytical scientist on which method to deploy based on the specific phase of drug development.
Figure 2: Analytical Decision Matrix. Note the specific system suitability checks (Tailing Factor and Resolution) required for valid release.
References & Substantiation
-
Rivastigmine Impurity Profiling: Rao, M. S., et al. "Identification and characterization of new impurities in rivastigmine."[1] Pharmazie 65.5 (2010): 336-338.
-
Chiral Separation of Phenylethylamines: "Navigating the Separation of Enantiomers: A Comparative Guide." BenchChem Protocols.
-
High pH Chromatography: "Strategies for the Separation of Basic Compounds." Waters Application Notes. (General reference for High pH Hybrid Silica utility).
-
Molecule Data: PubChem Entry for this compound.[2]
Disclaimer
This guide is for research and development purposes. All protocols should be validated according to ICH Q2(R1) guidelines before use in GMP environments.
Sources
Safety Operating Guide
Operational Guide: Disposal of Ethyl[1-(3-methoxyphenyl)ethyl]amine
Executive Summary & Chemical Profile[1][2]
Objective: This guide provides a self-validating workflow for the disposal of Ethyl[1-(3-methoxyphenyl)ethyl]amine . As a secondary amine and a likely intermediate in the synthesis of cholinesterase inhibitors (e.g., Rivastigmine), this compound presents specific corrosive and aquatic toxicity hazards that disqualify it from standard "solvent waste" streams.
Critical Directive: Do not dispose of this compound via sanitary sewer systems. Do not mix with oxidizing acids (e.g., Nitric Acid) or nitrosating agents.
Chemical Identification & Hazard Matrix
Note: While specific SDS data may vary by isomer/salt form, the following functional group analysis applies to the free base.
| Property | Specification | Operational Implication |
| Chemical Class | Secondary Aromatic Amine | Corrosive (pH > 11) . Incompatible with acids and oxidizers.[1][2] |
| Physical State | Liquid (Viscous oil) | High boiling point; low vapor pressure but potential for aerosolization. |
| Flash Point | > 100°C (Estimated) | Combustible (Class IIIB). |
| Key Hazards | Skin Corr.[3][1][4][5][6][7][8] 1B; Aquatic Chronic 3 | Must use double-containment. Toxic to aquatic life. |
| Reactivity | Nucleophilic Nitrogen | Exothermic reaction with acids. Risk of N-nitrosamine formation with nitrites. |
Pre-Disposal Stabilization (The Self-Validating System)
To ensure safety, you must treat the waste container as a reactor. The following "Self-Validating System" ensures that the waste is stable before it leaves your bench.
Pillar 1: The pH/Compatibility Check
Before adding this amine to a waste container, you must validate the container's current contents.
-
The Rule: Never add amines to a container labeled "Acid Waste" or "Oxidizing Waste."
-
The Validation: Check the waste tag. If the pH is < 4, do not add this amine. The resulting exotherm can pressurize the vessel, leading to rupture.
Pillar 2: Quenching (Only for Spills/Residues)
For trace amounts remaining in glassware, do not wash directly into the sink.
-
Rinse: Rinse glassware with a non-halogenated solvent (e.g., Ethanol or Ethyl Acetate).
-
Combine: Add this rinse to the Organic Amine/Base Waste stream.
-
Validate: Ensure the final mixture remains monophasic.
Detailed Disposal Protocols
Scenario A: Bulk Liquid Waste (Reaction Mother Liquors)
Context: Disposal of >50 mL of reaction mixture containing the amine.
-
Select Container: Use an HDPE (High-Density Polyethylene) carboy. Glass is acceptable but poses a breakage risk for corrosive liquids.
-
Labeling: Apply a hazardous waste label immediately.
-
Segregation: Place the carboy in a secondary containment tray separate from acid waste streams.
Scenario B: Solid Waste (Contaminated Silica/Filter Paper)
Context: Purification byproducts (e.g., flash chromatography waste).
-
Dry Loading: Allow volatile solvents (Hexane/EtOAc) to evaporate in a fume hood only if permitted by local VOC regulations. Otherwise, bag immediately.
-
Double Bagging: Place solid waste in a 6-mil polyethylene bag. Seal with tape. Place this bag inside a second bag.
-
Tagging: Label as "Solid Waste Contaminated with Organic Amines."
Scenario C: Spill Response (Immediate Action)
Context: Accidental release of >10 mL on bench or floor.
-
Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloved), lab coat, and safety goggles.
-
Contain: Use a spill pillow or sand to dike the spill.
-
Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid or Sodium Bisulfate) slowly to the spill.
-
Why? This converts the volatile free base into a non-volatile salt, reducing vapor exposure.
-
-
Collect: Scoop the resulting sludge into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris."
Visualized Workflows
Diagram 1: Waste Stream Decision Matrix
This logic gate ensures the amine is never routed to an incompatible stream.
Caption: Decision matrix preventing incompatible mixing. Note the critical stop point at the pH/Oxidizer check.
Diagram 2: Regulatory "Cradle-to-Grave" Pathway
Visualizing the lifecycle from bench to final destruction.
Caption: The EPA-mandated lifecycle. Incineration is required to destroy the nitrogenous backbone.
Regulatory Compliance & Final Disposition
RCRA Classification (USA)
While this specific intermediate may not be explicitly listed on the P-list or U-list, it must be characterized by the generator:
-
D001 (Ignitability): If the waste mixture contains flammable solvents (Flash point < 60°C).
-
D002 (Corrosivity): If the pH is > 12.5 (common for free amines).
-
Disposal Code: Recommended code 003 (Organic Bases) for lab pack segregation.
Final Destruction Method
The only acceptable final disposal method for this class of pharmaceutical intermediates is High-Temperature Incineration .
-
Mechanism: Thermal oxidation at >1000°C.
-
Requirement: The incinerator must be equipped with a flue gas scrubber to capture Nitrogen Oxides (NOx) generated during the combustion of the amine group.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Parts 260-273.
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: 2-(3-Methoxyphenyl)ethylamine (Analogous Structure).
-
PubChem. (2023). Compound Summary: Rivastigmine Intermediates and Analogs. National Library of Medicine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. collectandrecycle.com [collectandrecycle.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. product.lottechem.com [product.lottechem.com]
- 9. CAS No. 105601-04-5 Specifications | Ambeed [ambeed.com]
A Researcher's Guide to the Safe Handling of Ethyl[1-(3-methoxyphenyl)ethyl]amine
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, substituted phenylethylamines are a class of compounds with significant interest. This guide provides essential, immediate safety and logistical information for handling Ethyl[1-(3-methoxyphenyl)ethyl]amine, a compound that, like its analogs, requires careful and informed handling. Our goal is to empower researchers with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of their research.
Understanding the Hazard Profile
This compound is classified as a hazardous chemical. Safety data sheets for structurally similar compounds, such as (R)-1-(3-Methoxyphenyl)ethylamine, indicate that this substance is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4][5][6] It is also identified as a potential skin sensitizer, meaning repeated contact may lead to an allergic reaction.[1][2] The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[7] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and potential chemical exposure.[8] The following is a detailed breakdown of the required PPE for handling this compound.
Hand Protection: The First Line of Defense
-
Glove Selection: Due to the corrosive nature of this amine, chemically resistant gloves are mandatory.[9][10][11][12] Nitrile or neoprene gloves are suitable choices. It is crucial to inspect gloves for any signs of degradation or perforation before each use.[12]
-
Double Gloving: For procedures involving larger quantities or a higher risk of splashing, double gloving is strongly recommended.[8] This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[8]
-
Proper Technique: Gloves should be donned over the cuffs of the lab coat to create a seal.[8] When work is complete, gloves should be removed carefully to avoid contaminating the skin.
Body Protection: Shielding from Spills and Splashes
A flame-resistant lab coat is the minimum requirement for body protection. For procedures with a significant risk of splashing, a chemically resistant apron worn over the lab coat is advised. All protective clothing should be buttoned completely.
Eye and Face Protection: A Non-Negotiable
-
Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are mandatory at all times when handling this compound.[9][10][11] Standard safety glasses do not offer sufficient protection against splashes.
-
Face Shield: When handling larger volumes or during procedures with a high potential for splashing (e.g., transfers, heating), a face shield should be worn in addition to safety goggles to protect the entire face.[10]
Respiratory Protection: Guarding Against Inhalation
Work with this compound should always be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[12] In situations where a fume hood is not available or if there is a potential for aerosol generation, a respirator may be necessary. A respiratory protection program that adheres to OSHA standards must be in place, including fit-testing and training.[7][10][11]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][9]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Handling Procedures
Weighing and Aliquoting:
-
Perform all manipulations within a chemical fume hood.
-
Don all required PPE as outlined above.
-
Use a disposable weighing boat to prevent contamination of balances.
-
Handle the container with care to avoid generating dust or aerosols.
-
Close the primary container tightly immediately after use.
Solution Preparation:
-
Again, conduct this procedure within a chemical fume hood.
-
Slowly add the amine to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions when dissolving.
Emergency Procedures: Preparedness is Key
-
Spills: In the event of a small spill within the fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain it.[10][11] The contaminated absorbent and any cleaning materials must be disposed of as hazardous waste. For larger spills, evacuate the area and contact the institution's emergency response team.[13][14]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.[2][3]
Disposal Plan: Responsible Stewardship
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[13][15]
-
Waste Collection: Collect all hazardous waste in clearly labeled, compatible containers.[13][14][15] Do not mix with other waste streams.[13]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.[14][15]
-
Disposal: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[9][13][16] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup.[13][14]
Quantitative Data Summary
| Hazard Classification | GHS Statements | PPE Requirement |
| Acute Oral Toxicity | Harmful if swallowed (H302)[1][5] | Standard PPE, no eating or drinking in the lab[12] |
| Skin Corrosion | Causes severe skin burns (H314)[1][2][3][4][5] | Chemically resistant gloves, lab coat, apron (if needed) |
| Eye Damage | Causes serious eye damage (H318)[1][5][6] | Chemical splash goggles, face shield (if needed) |
| Skin Sensitization | May cause an allergic skin reaction (H317)[5] | Chemically resistant gloves |
Experimental Workflow Visualization
Below is a diagram illustrating the procedural flow for safely handling this compound.
Caption: Decision Tree for PPE Selection.
References
- What are the Health and Safety Guidelines for Using Amines? (n.d.). Google Cloud.
- Guidelines: Handling and Disposal of Chemicals. (2003). Purdue University.
- Management of Chemicals. (n.d.). In Prudent Practices in the Laboratory. National Academies Press.
- Hazardous Waste Disposal Guide. (2023). Northwestern University.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Chapter 20: Chemical Waste Management. (2025). University of Nevada, Reno.
- (R)-1-(3-Methoxyphenyl)ethylamine - Safety Data Sheet. (2025). ChemicalBook.
- SAFETY DATA SHEET - (R)-(+)-1-(3-Methoxyphenyl)ethylamine. (n.d.). Fisher Scientific.
- SAFETY DATA SHEET - 2-(3-Methoxyphenyl)ethylamine. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 1-(3-Methoxyphenyl)ethylamine. (n.d.). TCI Chemicals.
- 1-(3-Methoxy-phenyl)-ethylamine. (n.d.). Sigma-Aldrich.
- Material Safety Data Sheet - Phenethylamine. (n.d.). Cole-Parmer.
- SAFETY DATA SHEET - (S)-(+)-1-Methoxy-2-propylamine. (2025). Thermo Fisher Scientific.
- (S)-1-(3-methoxyphenyl)ethylamine. (2025). PubChem.
- SAFETY DATA SHEET - (R)-(+)-1-(4-Methoxyphenyl)ethylamine. (2021). CymitQuimica.
- Material Safety Data Sheet - Phenethylamine, pa. (n.d.). Cole-Parmer.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
- Potential Exposures and PPE Recommendations. (2024). Centers for Disease Control and Prevention.
- Laboratory Safety and Chemical Hygiene Plan. (n.d.). Northwestern University.
- Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
- Chemwatch GHS SDS in English (European) 48281. (n.d.). Chemwatch.
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). National Institute for Occupational Safety and Health.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (S)-1-(3-methoxyphenyl)ethylamine | C9H13NO | CID 7020761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Potential Exposures and PPE Recommendations | Substance Use | CDC [cdc.gov]
- 8. pppmag.com [pppmag.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
